1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClN3 and a molecular weight of 278.58 g/mol . It is a pyrrolidine derivative with a bromopyridine moiety, commonly used in various scientific research applications.
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 6-bromopyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent. Industrial production methods may involve bulk custom synthesis and sourcing .
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases, solvents, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety allows it to participate in various chemical reactions, while the pyrrolidine ring provides structural stability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
2-Amino-6-bromopyridine: Another bromopyridine derivative used in similar applications.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A compound with a pyrrolidine and pyridine moiety, used in coupling reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(12-8)13-5-4-7(11)6-13;/h1-3,7H,4-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOGCOETJRGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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